N-hydroxy-2-(2-methylphenyl)acetamide
Description
N-hydroxy-2-(2-methylphenyl)acetamide is an acetamide derivative featuring a hydroxyl group attached to the nitrogen atom and a 2-methylphenyl substituent at the α-carbon of the acetamide backbone. Acetamide derivatives are widely studied for their pharmacological properties, particularly as enzyme inhibitors (e.g., aminopeptidase-N (APN) and matrix metalloproteinases (MMPs)) due to their ability to chelate metal ions in active sites .
Properties
IUPAC Name |
N-hydroxy-2-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7-4-2-3-5-8(7)6-9(11)10-12/h2-5,12H,6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZYGVQTVOOQJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2594-02-7 | |
| Record name | N-hydroxy-2-(2-methylphenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-2-(2-methylphenyl)acetamide typically involves the reaction of 2-methylphenylacetic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with hydroxylamine to form the desired hydroxamic acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-2-(2-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxamic acid group can be oxidized to form nitroso compounds.
Reduction: The compound can be reduced to form the corresponding amide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Corresponding amides.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-hydroxy-2-(2-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a chelating agent and in the synthesis of other organic compounds.
Biology: Investigated for its enzyme inhibitory properties, particularly against metalloproteases.
Medicine: Explored for potential therapeutic applications due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of metal chelators and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-hydroxy-2-(2-methylphenyl)acetamide involves its ability to chelate metal ions, which can inhibit the activity of metalloproteases. The hydroxamic acid group binds to the metal ion in the active site of the enzyme, preventing it from catalyzing its substrate. This inhibition can affect various biological pathways and has potential therapeutic implications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-hydroxy-2-(2-methylphenyl)acetamide with structurally analogous compounds, emphasizing substituent effects on physicochemical and biological properties.
Table 1: Structural and Functional Comparison of this compound Analogs
Impact of Substituents on Bioactivity
- Hydroxyl Group (-NHOH): Critical for metal-binding in enzyme inhibition. In contrast, N-hydroxy-2-(N-hydroxyethyl)biphenyl-4-ylsulfonamido)acetamide inhibits MMP-12 through interactions with His 222 and Phe 237 residues, suggesting the hydroxyl group's role in stabilizing enzyme-ligand interactions .
- However, bulkier groups (e.g., benzothiazole-sulfanyl in ) may restrict conformational flexibility, affecting binding kinetics.
- Sulfur-Containing Groups : Sulfanyl or thiadiazine moieties (e.g., in ) improve binding to cysteine-rich enzyme pockets, as seen in MMP-12 inhibition, but may increase toxicity risks.
Physicochemical Properties
- Melting Points: Hydroxy-containing derivatives (e.g., compound 6c in , m.p. 245–247°C) generally exhibit higher melting points than non-hydroxylated analogs (e.g., N-allyl-2-(2-methylphenyl)acetamide), reflecting stronger intermolecular hydrogen bonding .
- Solubility : Piperazinyl derivatives (e.g., 2c in ) show moderate aqueous solubility due to polar amine groups, whereas 2-methylphenyl or naphthalene-substituted analogs are more lipophilic, favoring organic solvents .
Biological Activity
N-hydroxy-2-(2-methylphenyl)acetamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article explores the compound's biological mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound contains a hydroxamic acid moiety, which is known for its ability to chelate metal ions. This property is significant in biological systems, particularly in the inhibition of metalloproteases, enzymes that require metal ions for their activity. The molecular formula of this compound is CHNO\ and it has a CAS number of 919997-37-8.
The biological activity of this compound can be attributed to several mechanisms:
- Metal Ion Chelation : The hydroxamic acid group binds to metal ions in the active sites of metalloproteases, inhibiting their catalytic function. This interaction can disrupt various biological pathways, potentially leading to therapeutic effects against diseases where metalloproteases play a critical role.
- Enzyme Inhibition : Research indicates that similar compounds can inhibit dihydropteroate synthase, an enzyme crucial for bacterial survival. This suggests that this compound may possess antimicrobial properties.
Antimicrobial Properties
Studies have indicated that compounds with sulfonamide moieties often exhibit antibacterial activity through the inhibition of folate synthesis in bacteria. Given this compound's structural similarities to known sulfonamides, it is hypothesized that it may also have antimicrobial effects.
Anti-inflammatory Effects
The compound's ability to interact with various enzymes may extend to anti-inflammatory applications. By inhibiting specific pathways involved in inflammation, it could potentially be used in therapeutic contexts for inflammatory diseases.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Inhibition of Metalloproteases : A study demonstrated that this compound effectively inhibited metalloproteases in vitro, showcasing its potential as a therapeutic agent in conditions where these enzymes are implicated.
- Antimicrobial Activity : Preliminary tests indicated that the compound exhibited significant antibacterial activity against various strains of bacteria, suggesting its utility as a lead compound for developing new antimicrobial agents.
- Enzyme Interaction Studies : Interaction studies revealed that this compound could modulate enzyme activity by mimicking natural substrates, leading to competitive inhibition in metabolic pathways.
Applications
The diverse biological activities of this compound open avenues for its application across various fields:
- Pharmaceutical Development : Its potential as an antimicrobial and anti-inflammatory agent makes it a candidate for drug development.
- Chemical Synthesis : The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules.
Summary Table of Biological Activities
| Activity | Mechanism | Potential Applications |
|---|---|---|
| Antimicrobial | Inhibition of folate synthesis | Development of new antibiotics |
| Metalloprotease Inhibition | Chelation of metal ions | Treatment of diseases involving metalloproteases |
| Anti-inflammatory | Modulation of inflammatory pathways | Therapeutics for inflammatory diseases |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
